

An In-Depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane (CAS: 16116-78-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Bromophenylethynyl)trimethylsilane
Cat. No.:	B099203
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Bromophenylethynyl)trimethylsilane**, a pivotal organosilicon compound in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials.

Compound Identification and Physical Properties

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent. The bromophenyl group serves as a reactive site for cross-coupling reactions, while the trimethylsilyl (TMS) protected ethynyl group offers stability and the potential for subsequent deprotection and further functionalization.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	16116-78-2	[3] [4] [5]
Molecular Formula	C ₁₁ H ₁₃ BrSi	[3] [4] [5]
Molecular Weight	253.21 g/mol	[3] [4] [6]
IUPAC Name	2-(4-bromophenyl)ethynyltrimethylsilane	[5] [7]
SMILES	C--INVALID-LINK-- (C)C#Cc1ccc(Br)cc1	[3] [5]
InChIKey	RNMSGCJGNJYDNS-UHFFFAOYSA-N	[3] [5]

Table 2: Physical and Chemical Data

Property	Value	Reference
Appearance	White to light yellow powder or crystal	[4]
Melting Point	61-63 °C (lit.)	[3] [6] [8]
Boiling Point	60-80 °C at 0.2 mmHg; 247.1 °C at 760 mmHg	[7] [8]
Density	1.192 - 1.23 g/cm ³	[7] [8]
Purity	≥98%	[3] [4] [9]
Solubility	Soluble in organic solvents	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported in the literature.

Table 3: NMR Spectroscopic Data (CDCl₃)

Nucleus	Chemical Shift (δ)	Description	Reference
^1H NMR	7.19 - 7.06 ppm	(m, 4H, Ar-H)	[10]
0.00 ppm	(s, 9H, $\text{Si}(\text{CH}_3)_3$)		[10]
^{13}C NMR	133.5, 131.6 ppm	(Ar-C)	[10]
122.8, 122.3 ppm	(Ar-C)		[10]
104.0, 95.7 ppm	(C \equiv C)		[10]
0.00 ppm	($\text{Si}(\text{CH}_3)_3$)		[10]

Note: Other spectroscopic data from Fourier-Transform Infrared (FTIR), Raman, and Gas Chromatography-Mass Spectrometry (GC-MS) are also available for this compound.[\[5\]](#)[\[11\]](#)

Synthesis and Experimental Protocols

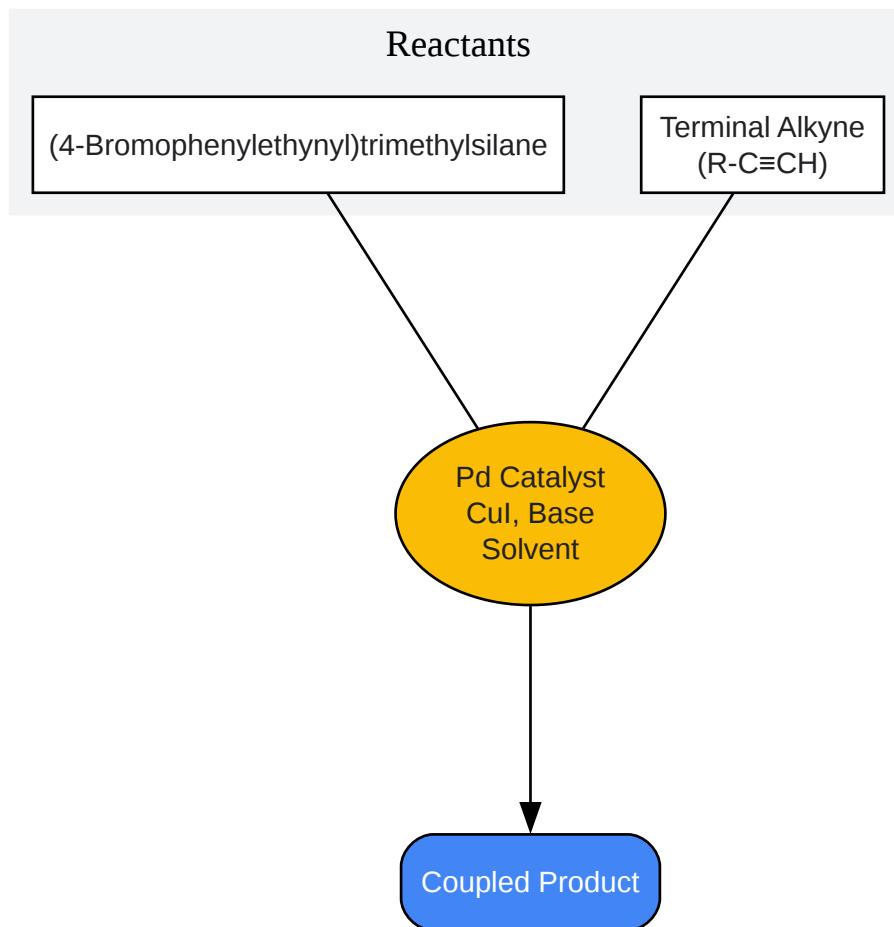
The most common synthesis of **(4-Bromophenylethynyl)trimethylsilane** involves a palladium-catalyzed Sonogashira coupling reaction between an aryl halide and a terminal alkyne.[\[6\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)**Caption:** General workflow for the synthesis of **(4-Bromophenylethynyl)trimethylsilane**.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from literature procedures for the Sonogashira coupling reaction.[\[10\]](#)

- Reaction Setup: To a solution of 1-bromo-4-iodobenzene in a suitable solvent mixture like tetrahydrofuran (THF) and triethylamine (TEA), add the catalysts bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) and copper(I) iodide (CuI).
- Addition of Alkyne: Slowly add trimethylsilylacetylene to the reaction mixture.
- Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) until the reaction is complete, as monitored by TLC or GC-MS.
- Work-up:
 - Remove the excess triethylamine by vacuum evaporation.
 - Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
 - Perform an extraction using ethyl acetate (EtOAc) and water.
 - Wash the separated organic layer with brine and dry it over anhydrous magnesium sulfate (MgSO_4).
- Purification: After evaporating the solvent, purify the residue by column chromatography using hexane as the eluent to yield the final product as a white solid.[\[10\]](#)

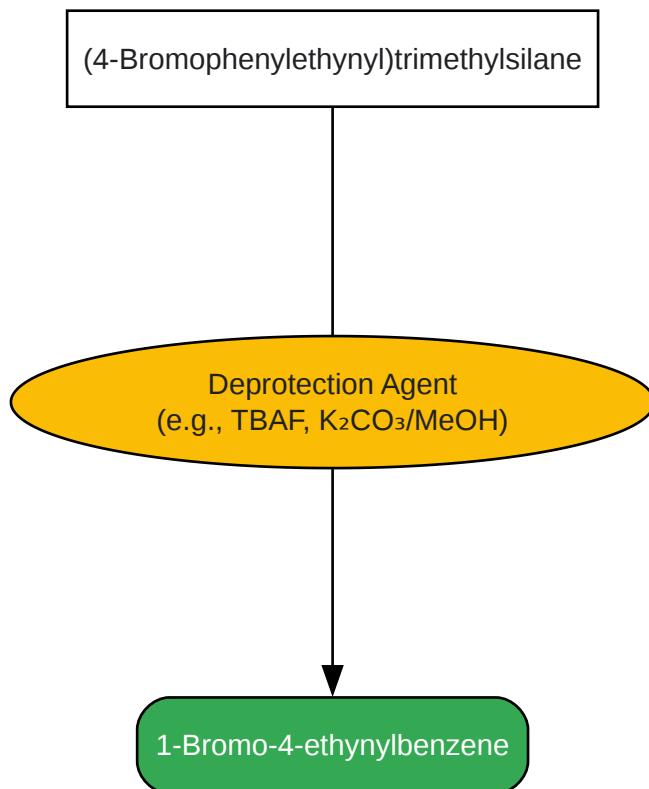

Chemical Reactivity and Applications

The unique structure of **(4-Bromophenylethynyl)trimethylsilane**, featuring three distinct reactive sites (bromo group, alkyne, and TMS group), makes it an exceptionally versatile building block.[\[1\]](#)

Sonogashira Cross-Coupling

This is the most prominent application, where the compound itself is a product of a Sonogashira reaction and a key reactant for subsequent couplings. The carbon-bromine bond

can be coupled with various terminal alkynes to construct complex conjugated systems, which are foundational for advanced materials.[1][4]



[Click to download full resolution via product page](#)

Caption: General scheme of a Sonogashira coupling reaction using the title compound.

Trimethylsilyl (TMS) Group Deprotection

The TMS group serves as a protecting group for the terminal alkyne. It can be selectively and easily removed under mild conditions (e.g., using a fluoride source like TBAF or basic conditions like K_2CO_3 in methanol) to reveal a terminal alkyne.[1] This unmasked alkyne is then available for further transformations, such as Glaser coupling or another Sonogashira reaction, allowing for sequential and controlled synthesis.[1]

[Click to download full resolution via product page](#)

Caption: Deprotection of the TMS group to yield a terminal alkyne.

Key Applications

The versatility of this reagent has led to its use in a wide array of fields:

- Pharmaceutical Development: It is a key intermediate in the synthesis of complex organic molecules and new drug candidates.[4]
- Materials Science: It is used to create oligo-phenylene-ethynylene (OPE) structures and other conjugated polymers for advanced materials with specific electronic and optical properties.[1][3]
- Organic Electronics: The compound is an important intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4][12]
- Agrochemicals: Its structure is incorporated into the design of new agrochemical compounds.[4]

It is a precursor for synthesizing compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, and 4-ethynyl-4'-tert-butylbiphenyl.[3][6][13] It also undergoes Buchwald-Hartwig coupling reactions with para-substituted diphenylamines.[6][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(4-Bromophenylethynyl)trimethylsilane**.

Table 4: GHS Hazard and Safety Information

Category	Information	Reference
Pictogram	Warning	[5] [14]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[5] [14]
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.	[5] [14] [15]
Storage	Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage conditions vary from room temperature to 2-8°C.	[4] [8] [16]
Personal Protective Equipment (PPE)	Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., N95 respirator) are recommended.	[13] [14]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[\[14\]](#)[\[15\]](#)

Conclusion

(4-Bromophenylethynyl)trimethylsilane (CAS 16116-78-2) is a high-value, versatile building block in organic chemistry. Its trifunctional nature enables its participation in a wide range of chemical transformations, most notably Sonogashira couplings and TMS-deprotection strategies. These characteristics make it an indispensable reagent for researchers and scientists in drug development, materials science, and organic electronics, facilitating the synthesis of complex and functionally rich molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 16116-78-2: (4-Bromophenylethynyl)trimethylsilane [cymitquimica.com]
- 3. (4-ブロモフェニルエチニル)トリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 16116-78-2 | CAS DataBase [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. (4-BROMOPHENYLETHYNYL)TRIMETHYLSILANE | 16116-78-2 [chemicalbook.com]
- 11. (4-BROMOPHENYLETHYNYL)TRIMETHYLSILANE(16116-78-2) 1H NMR spectrum [chemicalbook.com]
- 12. (4-Bromophenylethynyl)trimethylsilane, 98% | Fisher Scientific [fishersci.ca]
- 13. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]

- 15. (4-BROMOPHENYLETHYNYL)TRIMETHYLSILANE - Safety Data Sheet [chemicalbook.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane (CAS: 16116-78-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099203#4-bromophenylethynyl-trimethylsilane-cas-number-16116-78-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com